molecular formula C14H12F2N2O2 B5299830 1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)urea

1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)urea

Cat. No.: B5299830
M. Wt: 278.25 g/mol
InChI Key: HDIJEWZWJUWILH-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound characterized by the presence of difluorophenyl and methoxyphenyl groups attached to a urea moiety

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)urea typically involves the reaction of 3,4-difluoroaniline with 3-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

3,4-Difluoroaniline+3-Methoxyphenyl isocyanateThis compound\text{3,4-Difluoroaniline} + \text{3-Methoxyphenyl isocyanate} \rightarrow \text{this compound} 3,4-Difluoroaniline+3-Methoxyphenyl isocyanate→this compound

Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.

Common reagents used in these reactions include nitric acid for nitration, bromine for halogenation, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)urea can be compared with other similar compounds, such as:

    1-(3,4-Difluorophenyl)-3-phenylurea: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    1-(3-Methoxyphenyl)-3-phenylurea: Lacks the difluoro groups, which may influence its binding properties and stability.

    1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)urea: Contains chlorine atoms instead of fluorine, which can alter its electronic properties and reactivity.

The uniqueness of this compound lies in the presence of both difluorophenyl and methoxyphenyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c1-20-11-4-2-3-9(7-11)17-14(19)18-10-5-6-12(15)13(16)8-10/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIJEWZWJUWILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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